molecular formula C14H11IO2 B8677213 Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate

Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8677213
M. Wt: 338.14 g/mol
InChI Key: NRNCHXIRNZCREM-UHFFFAOYSA-N
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Description

Methyl 4’-iodobiphenyl-4-carboxylate is an organic compound that belongs to the biphenyl family It is characterized by the presence of an iodine atom at the 4’ position of the biphenyl structure and a methyl ester group at the 4 position of the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4’-iodobiphenyl-4-carboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of Methyl 4’-iodobiphenyl-4-carboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-iodobiphenyl-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 4’-iodobiphenyl-4-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is utilized in the fabrication of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 4’-iodobiphenyl-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl biphenyl-4-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4’-Methylbiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness

Methyl 4’-iodobiphenyl-4-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C14H11IO2

Molecular Weight

338.14 g/mol

IUPAC Name

methyl 4-(4-iodophenyl)benzoate

InChI

InChI=1S/C14H11IO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3

InChI Key

NRNCHXIRNZCREM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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